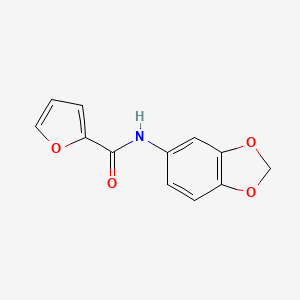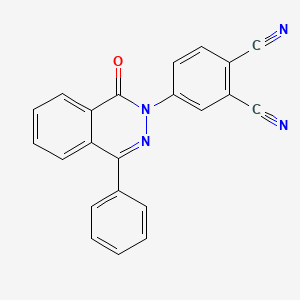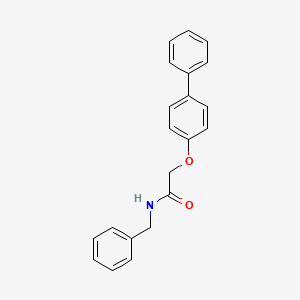![molecular formula C15H25N5O B5504154 2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)
2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound "2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide" is a pyrimidine derivative, a class known for their wide range of biological activities and applications in chemical synthesis. Pyrimidine, a heterocyclic aromatic organic compound, is similar to pyridine and benzene but with two nitrogen atoms at positions 1 and 3 in the ring structure.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of substituted anilines with cyanamide, dimethylamino-1-pyridyl-2-propenone, or similar reagents. A study by Koroleva et al. (2011) demonstrated the formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in reactions involving aniline derivatives, highlighting methods for creating pyrimidine rings through interactions with cyanamide (Koroleva et al., 2011).
Molecular Structure Analysis
Pyrimidine derivatives exhibit a variety of molecular structures, with their configuration significantly impacting their chemical behavior and biological activity. For instance, studies have shown different pyrimidine compounds to adopt planar or non-planar conformations based on the substituents on the pyrimidine ring. These structural variations can influence the compound's hydrogen bonding patterns and crystal packing, as evidenced in the work by Trilleras et al. (2008), which explored the hydrogen-bonded structures of related pyrimidine compounds (Trilleras et al., 2008).
Scientific Research Applications
Crystal Structure and Supramolecular Aggregation
Research by Trilleras et al. (2008) on compounds with similar pyrimidine structures has demonstrated the nonplanarity of pyrimidine rings due to hydrogen bonding, leading to different supramolecular aggregations. This study emphasizes the structural diversity and potential applications of pyrimidine derivatives in material science and crystal engineering (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Biological Evaluation of Pyrazolopyrimidines
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This highlights the therapeutic potential of pyrimidine derivatives in developing new pharmacological agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis and Properties of Tetrahydro Pyrido Pyrimidines
Nagamatsu et al. (1984) explored the synthesis and properties of tetrahydro pyrido pyrimidines, which could serve as a basis for designing novel compounds with unique physical or chemical properties for various applications in organic synthesis and medicinal chemistry (Nagamatsu, Koga, & Yoneda, 1984).
Herbicidal Activity of Pyrimidinone Derivatives
A study by Liu and Shi (2014) on the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides revealed moderate to good selective herbicidal activity. This suggests the potential of pyrimidine derivatives in agricultural chemistry for developing new herbicides (Liu & Shi, 2014).
Antimicrobial Agents from Pyrimidinones and Oxazinones
Hossan et al. (2012) synthesized a series of compounds using citrazinic acid, including pyrimidinones and oxazinones, showing promising antibacterial and antifungal activities. This demonstrates the role of pyrimidine derivatives in the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
properties
IUPAC Name |
2,2-dimethyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h10-11H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFDKHBDCNYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)
![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)


![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)
![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)
